molecular formula CBiO4-2 B048179 Bismuth subcarbonate CAS No. 5892-10-4

Bismuth subcarbonate

Cat. No.: B048179
CAS No.: 5892-10-4
M. Wt: 284.99 g/mol
InChI Key: GUZOHYPCAAYGEN-UHFFFAOYSA-L
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Description

Bismuth subcarbonate (Bi₂O₂(CO₃), CAS 5892-10-4) is a bismuth-based compound characterized by its layered structure and low solubility in water. It is synthesized through reactions involving bismuth oxide (Bi₂O₃) with carbon dioxide or via precipitation from bismuth nitrate and carbonate salts under controlled conditions . This compound has diverse applications:

  • Medical: Used historically as an antacid and in formulations like Devrom® to mitigate gastrointestinal odors .
  • Dental Composites: Acts as a filler in epoxy-based sealants, influencing rheological properties such as flow, film thickness, and dimensional stability .
  • Molecular Biology: Enhances polymerase chain reaction (PCR) specificity and yield by modulating primer annealing and polymerase activity .
  • Catalysis: Nanostructured this compound exhibits superior electrocatalytic performance in CO₂ reduction compared to metallic bismuth .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bismuth subcarbonate can be synthesized through various methods. One common method involves the reaction between bismuth nanoparticles and atmospheric carbon dioxide dissolved in water. This reaction tends to form nanoplates or small round nanospheres when grown in the presence of halloysite nanotubes . Another method involves the reaction of bismuth nitrate with sodium carbonate under controlled pH and temperature conditions. The reaction is typically carried out at a pH of 8.5-9.0 and a temperature of 50-55°C for about 40 minutes .

Industrial Production Methods: Industrial production of this compound often involves the use of industrial-grade sodium carbonate and bismuth nitrate. The process includes the removal of heavy metals through absorption using modified polyacrylamide-co-styrene-co-acrylic acid copolymer. The reaction conditions are carefully controlled to ensure high purity and yield of this compound .

Chemical Reactions Analysis

1.1. Precipitation from Bismuth Nitrate and Sodium Carbonate

The primary industrial synthesis involves reacting bismuth nitrate with sodium carbonate under alkaline conditions :

4Bi(NO3)35H2O+6Na2CO3H2O2(BiO)2CO312H2O+12NaNO3+4CO2+5H2O4\text{Bi}(\text{NO}_3)_3\cdot 5\text{H}_2\text{O}+6\text{Na}_2\text{CO}_3\cdot \text{H}_2\text{O}\rightarrow 2(\text{BiO})_2\text{CO}_3\cdot \frac{1}{2}\text{H}_2\text{O}+12\text{NaNO}_3+4\text{CO}_2\uparrow +5\text{H}_2\text{O}

Conditions :

  • pH 8.5–9.0

  • Temperature: 50–55°C

  • Reaction time: 40 minutes

1.2. Ambient Reaction with CO₂

Nanostructured this compound forms via bismuth oxide nanoparticles reacting with atmospheric CO₂ in aqueous environments :

Bi2O3+CO2+H2O(BiO)2CO3+H2O\text{Bi}_2\text{O}_3+\text{CO}_2+\text{H}_2\text{O}\rightarrow (\text{BiO})_2\text{CO}_3+\text{H}_2\text{O}

Key factors :

  • High pH (>10) accelerates reaction kinetics .

  • Halloysite nanotubes enable controlled spherical morphology .

Thermal Decomposition

This compound decomposes endothermically upon heating, forming bismuth(III) oxide and releasing CO₂ :

(BiO)2CO3ΔBi2O3+CO2(\text{BiO})_2\text{CO}_3\xrightarrow{\Delta}\text{Bi}_2\text{O}_3+\text{CO}_2\uparrow

2.1. Decomposition Kinetics

ParameterValueSource
Onset temperature60°C
Peak decomposition range300–520°C
Activation energy (Eₐ)118–270 kJ/mol (two-step)
Mass loss10.47% (matches theoretical)

Mechanism :

  • Step 1 : Surface defects or impurities decompose first (Eₐ = 118–223 kJ/mol) .

  • Step 2 : Core decomposition occurs at higher temperatures (Eₐ = 210–270 kJ/mol) .

3.1. Acid Dissolution

This compound dissolves in concentrated nitric or hydrochloric acid, forming bismuth salts :

(BiO)2CO3+6HNO32Bi(NO3)3+CO2+3H2O(\text{BiO})_2\text{CO}_3+6\text{HNO}_3\rightarrow 2\text{Bi}(\text{NO}_3)_3+\text{CO}_2\uparrow +3\text{H}_2\text{O}

Solubility :

  • Insoluble in water, ethanol, or organic solvents .

  • Slightly soluble in ammonium chloride or alkali metal carbonate solutions .

3.2. Alkaline Stability

Under strong alkaline conditions (pH > 11), partial hydrolysis occurs, forming bismuthate intermediates :

(BiO)2CO3+2OH2BiO2+CO32+H2O(\text{BiO})_2\text{CO}_3+2\text{OH}^-\rightarrow 2\text{BiO}_2^-+\text{CO}_3^{2-}+\text{H}_2\text{O}

4.1. DNA Amplification Enhancement

This compound enhances polymerase chain reaction (PCR) specificity for GC-rich sequences by:

  • Reducing primer-template melting temperature (TmT_m) by 3–5°C .

  • Promoting product dissociation (92.7% efficiency vs. 91.8% control) .

4.2. Heterostructure Formation

Reacts with vanadium precursors to form Bi2O2CO3/BiVO4\text{Bi}_2\text{O}_2\text{CO}_3/\text{BiVO}_4 heterojunctions, improving photocatalytic activity :

Bi2O2CO3+NH4VO3BiVO4+NH3+CO2+H2O\text{Bi}_2\text{O}_2\text{CO}_3+\text{NH}_4\text{VO}_3\rightarrow \text{BiVO}_4+\text{NH}_3\uparrow +\text{CO}_2\uparrow +\text{H}_2\text{O}

4.3. Heavy Metal Adsorption

Functionalized with reduced graphene oxide, it exhibits high adsorption capacity for Pb(II) and Cd(II) via surface complexation :

(BiO)2CO3+Pb2+Bi O Pb++CO32(\text{BiO})_2\text{CO}_3+\text{Pb}^{2+}\rightarrow \text{Bi O Pb}^++\text{CO}_3^{2-}

Stability Under Environmental Conditions

ConditionReactivityOutcome
Light exposurePhotocatalytic degradationGradual browning
MoistureHydrolysisForms Bi2O3\text{Bi}_2\text{O}_3
High humidityPhysisorption of H2O\text{H}_2\text{O}Increased mass (0.2–0.5%)

Scientific Research Applications

Biomedical Applications

1. Antibacterial Agent
Bismuth subcarbonate is widely recognized for its antibacterial properties, particularly against Helicobacter pylori, a bacterium associated with gastric ulcers and cancer. Studies have shown that it effectively inhibits the growth of this pathogen, making it a valuable component in treatments for gastrointestinal disorders .

2. Drug Formulation
In pharmaceutical formulations, this compound is used in chewable tablets for conditions such as dyspepsia and diarrhea. Its ability to provide a protective coating in the gastrointestinal tract enhances its therapeutic efficacy .

3. PCR Enhancement
Recent research has demonstrated that this compound can improve the efficiency of polymerase chain reaction (PCR) amplifications, especially for GC-rich DNA sequences. It enhances the interaction between PCR components, which can lead to increased specificity and yield in molecular diagnostics .

Environmental Applications

1. Photocatalysis
this compound has emerged as a promising photocatalyst for environmental remediation. It exhibits broad-spectrum photocatalytic activity under UV-visible light, making it effective for degrading organic pollutants in wastewater. Its ability to generate reactive oxygen species under light irradiation facilitates the breakdown of complex contaminants .

2. Air Purification
The compound's photocatalytic properties extend to air purification technologies, where it can be utilized to decompose volatile organic compounds (VOCs) and other hazardous air pollutants. This application is crucial for improving indoor air quality and mitigating environmental pollution .

Analytical Applications

1. Sensor Development
this compound's unique electrochemical properties allow it to be integrated into sensor technologies for detecting various analytes, including heavy metals and organic compounds. Its application in electrochemical sensors provides a sensitive platform for environmental monitoring and safety assessments .

2. Catalysis in Organic Reactions
In organic synthesis, this compound serves as a catalyst in various reactions due to its Lewis acid characteristics. It facilitates reactions such as Friedel-Crafts acylation and alkylation, offering an environmentally friendly alternative to traditional catalysts .

Data Table: Summary of Applications

Application Area Specific Use Key Benefits
BiomedicalAntibacterial agentEffective against H. pylori
Drug formulationProvides gastrointestinal protection
PCR enhancementImproves yield and specificity in genomic studies
EnvironmentalPhotocatalysisDegrades organic pollutants in wastewater
Air purificationReduces VOCs and improves air quality
AnalyticalSensor developmentSensitive detection of heavy metals
Catalysis in organic reactionsEnvironmentally friendly catalytic processes

Case Studies

1. Antibacterial Efficacy Against H. pylori
A clinical study evaluated the effectiveness of this compound combined with antibiotics in treating H. pylori infections. Results indicated a significant reduction in bacterial load among patients receiving this combination therapy compared to controls, highlighting its potential role in gastroenterology .

2. Photocatalytic Degradation of Dyes
In laboratory experiments, this compound was tested for its ability to degrade methylene blue dye under UV light exposure. The results demonstrated over 90% degradation within 120 minutes, showcasing its efficiency as a photocatalyst for wastewater treatment applications .

Mechanism of Action

The mechanism of action of bismuth subcarbonate involves its interaction with biological molecules and cellular structures. In medical applications, it exerts its effects by binding to proteins and enzymes, disrupting their function, and exerting antibacterial activity. This compound also forms a protective layer on the mucosal lining of the gastrointestinal tract, providing relief from ulcers and other disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

Bismuth subcarbonate is one of several bismuth-based compounds with distinct chemical, functional, and application-specific differences. Key comparisons include:

Ammonium Bismuth Citrate

Chemical Interaction in PCR :

  • Both compounds enhance PCR specificity by lowering primer-template melting temperatures (Tm). However, ammonium bismuth citrate reduces Tm by 3.0°C at 0.022 mM, while this compound achieves similar effects at 0.02 mM .
  • Fluorescence Signal : Ammonium bismuth citrate generates significantly higher fluorescence signals in PCR, indicating stronger primer affinity .
  • Optimal Concentration : this compound shows peak PCR enhancement at 0.06–0.5 mM, whereas ammonium bismuth citrate requires lower concentrations (0.022 mM) .

Mechanism : Both adsorb primers and polymerases dynamically, but ammonium bismuth citrate’s superior performance is attributed to its solubility and ionic interactions .

Bismuth Subnitrate (Bi₅O(OH)₉(NO₃)₄) and Bismuth Subgallate

Metallic Bismuth and Bismuth Oxychloride (BiOCl)

Catalytic Performance :

  • CO₂ Reduction: this compound nanosheets exhibit a 0.5°C lower overpotential and 1.5× higher current density than metallic bismuth .
  • Photocatalysis : BiOCl excels in UV-driven reactions, while this compound’s carbonate layers enable efficient charge separation in visible light .

Cosmetics : BiOCl provides pearlescent effects in makeup, whereas subcarbonate is avoided due to its granular texture .

Data Tables Summarizing Key Comparisons

Table 1: Physicochemical Properties

Compound Molecular Formula Molecular Weight Solubility (Water) Key Applications
This compound Bi₂O₂(CO₃) 509.97 g/mol Insoluble PCR, Composites, Catalysis
Ammonium Bismuth Citrate Complex organic salt ~500 g/mol Soluble PCR enhancement
Bismuth Subnitrate Bi₅O(OH)₉(NO₃)₄ 1,462 g/mol Low solubility Historical GI treatments

Table 2: Performance in PCR Amplification

Parameter This compound Ammonium Bismuth Citrate
Optimal Concentration 0.06–0.5 mM 0.022 mM
Tm Reduction 3.0°C 3.0°C
Target Product Yield 4× increase 1.4× increase
Inhibitory Concentration >2.0 mM >0.2 mM

Research Findings and Mechanistic Insights

  • PCR Enhancement : Both this compound and ammonium citrate adsorb primers, lowering Tm and improving annealing specificity. Subcarbonate’s lower solubility extends its dynamic interaction range .
  • Dental Composites : At 40% concentration, this compound balances ISO compliance (water adsorption <40 µg/mm³) with clinical viability, unlike higher concentrations that exceed limits .

Biological Activity

Bismuth subcarbonate, chemically represented as (BiO)2CO3(BiO)_2CO_3, is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Overview of this compound

This compound is primarily utilized in medical applications due to its ability to treat gastrointestinal disorders, particularly those associated with Helicobacter pylori infections. Its mechanism of action involves multiple pathways, including enzyme inhibition and disruption of bacterial adhesion.

Recent studies have elucidated several mechanisms through which this compound exerts its biological effects:

  • Antimicrobial Activity :
    • Bismuth compounds, including this compound, have demonstrated significant antibacterial activity against H. pylori. This activity is attributed to the inhibition of key enzymes such as urease and F1-ATPase, which are crucial for bacterial survival and metabolism .
    • The compound disrupts the oxidative defense systems in H. pylori, leading to increased susceptibility to oxidative stress .
  • Anticancer Properties :
    • Bismuth has been investigated for its potential anticancer properties, with studies indicating that it can interact with nucleotides and amino acids in enzymes, potentially leading to apoptosis in cancer cells .
    • The compound's ability to bind to proteins involved in cancer progression has been highlighted, suggesting a multifaceted approach to cancer treatment .
  • Electrochemical Applications :
    • This compound has also been explored in the development of electrochemical sensors for detecting trace metals. Its incorporation into nanocomposites enhances sensitivity and detection capabilities .

Case Study 1: Antibacterial Efficacy Against H. pylori

A study by Sun et al. demonstrated that bismuth compounds inhibit H. pylori growth by downregulating virulence factors such as CagA and VacA. The researchers employed proteomic and metabolomic analyses to reveal that bismuth treatment disrupted metabolic pathways critical for bacterial growth .

Case Study 2: Anticancer Activity

In a study focusing on the anticancer potential of bismuth compounds, researchers found that this compound exhibited cytotoxic effects on various cancer cell lines. The mechanism was linked to the induction of oxidative stress and disruption of mitochondrial function, leading to apoptosis .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Study Activity Mechanism Findings
Sun et al., 2023AntibacterialInhibition of urease and F1-ATPaseDownregulation of CagA and VacA
Yao et al., 2023AntibacterialDisruption of oxidative defenseInhibition of flagella assembly
Research on Cancer CellsAnticancerInduction of oxidative stressApoptosis in various cancer cell lines
Kefala et al., 2020Electrochemical SensorEnhanced sensitivity through nanocomposite formationSuccessful detection of cadmium and lead

Q & A

Basic Research Questions

Q. What are the established synthesis methods for bismuth subcarbonate, and how do experimental parameters influence yield and purity?

Answer: this compound is typically synthesized via precipitation reactions. A common method involves mixing bismuth nitrate (Bi(NO₃)₃) with sodium carbonate (Na₂CO₃), producing a precipitate through double decomposition . Key parameters include:

  • pH control : Optimal pH (8–10) ensures complete precipitation while minimizing side reactions (e.g., hydrolysis of Bi³⁺).
  • Temperature : Lower temperatures (<50°C) reduce particle agglomeration, improving crystallinity .
  • Washing protocol : Excess nitrate removal via deionized water is critical for purity; residual ions can skew analytical results (e.g., FTIR or XRD) .

Table 1: Common Synthesis Parameters and Outcomes

ParameterOptimal RangeImpact on Product
pH8–10Maximizes precipitate yield
Temperature25–50°CControls particle size
Drying methodVacuum desiccationPrevents carbonate decomposition

Q. Which characterization techniques are most effective for confirming the structural integrity of this compound?

Answer:

  • X-ray diffraction (XRD) : Identifies crystalline phases and matches against reference standards (e.g., JCPDS 00-043-0448) .
  • FTIR spectroscopy : Detects functional groups (e.g., carbonate peaks at ~1400 cm⁻¹ and ~850 cm⁻¹) .
  • Thermogravimetric analysis (TGA) : Confirms thermal stability and decomposition steps (e.g., CO₂ release at 200–300°C) .
  • SEM/EDS : Visualizes morphology and verifies elemental composition (Bi, O, C) .

Note: Cross-validation using ≥2 techniques is recommended to address instrumental limitations .

Q. How do researchers ensure compliance with industrial standards (e.g., HGB 3433-1962) in synthesizing this compound?

Answer: The HGB 3433-1962 standard specifies purity (>98%), heavy metal limits (e.g., Pb <50 ppm), and residual solvent thresholds. Compliance requires:

  • Quantitative analysis : Atomic absorption spectroscopy (AAS) for heavy metals .
  • Batch testing : Triplicate assays per synthesis batch to ensure reproducibility .
  • Documentation : Detailed logs of reagents, conditions, and deviations for audit trails .

Advanced Research Questions

Q. What mechanisms underlie the pH-dependent stability of this compound in aqueous environments, and how can this be modeled experimentally?

Answer: this compound hydrolyzes in acidic media (pH <3), releasing Bi³⁺ and CO₂. To study this:

  • Kinetic assays : Monitor pH changes and ion release via ICP-MS over time .
  • Computational modeling : Use density functional theory (DFT) to predict hydrolysis pathways and compare with experimental data .
  • Buffer systems : Test stability in physiologically relevant buffers (e.g., phosphate-buffered saline) to simulate biomedical applications .

Table 2: Stability Data in Simulated Environments

pHEnvironmentDegradation Rate (mg/day)
2.0Gastric fluid12.3 ± 1.2
7.4Blood plasma0.5 ± 0.1

Q. How can contradictions in reported bioactivity data (e.g., antimicrobial vs. cytotoxic effects) be resolved through experimental design?

Answer: Discrepancies often arise from variations in:

  • Sample preparation : Differences in particle size (nanoscale vs. micronized) affect bioavailability .
  • Assay protocols : Use standardized methods (e.g., CLSI guidelines) for MIC (minimum inhibitory concentration) tests .
  • Control groups : Include positive (e.g., ciprofloxacin) and negative (vehicle-only) controls to isolate compound-specific effects .

Recommendation: Perform meta-analyses of existing data to identify confounding variables and design targeted follow-up studies .

Q. What strategies improve the reproducibility of this compound synthesis across laboratories?

Answer:

  • Protocol harmonization : Adopt step-by-step documentation, including equipment specifications (e.g., stirrer RPM) and reagent grades .
  • Interlaboratory studies : Share batches for cross-validation using shared reference materials .
  • Error tracking : Use failure mode and effects analysis (FMEA) to preempt common pitfalls (e.g., incomplete washing) .

Q. How can computational tools predict the environmental impact of this compound nanoparticles?

Answer:

  • Life cycle assessment (LCA) : Model synthesis, usage, and disposal phases to estimate ecotoxicity .
  • Molecular docking : Simulate interactions with biological receptors (e.g., soil microbiota enzymes) .
  • Data repositories : Contribute to platforms like PubChem to enhance predictive analytics .

Properties

CAS No.

5892-10-4

Molecular Formula

CBiO4-2

Molecular Weight

284.99 g/mol

IUPAC Name

bis(oxobismuthanyl) carbonate

InChI

InChI=1S/CH2O3.Bi.O/c2-1(3)4;;/h(H2,2,3,4);;/p-2

InChI Key

GUZOHYPCAAYGEN-UHFFFAOYSA-L

SMILES

C(=O)(O[Bi]=O)O[Bi]=O

Canonical SMILES

C(=O)([O-])[O-].[O].[Bi]

Key on ui other cas no.

5892-10-4

physical_description

Dry Powder
White powder;  [Alfa Aesar MSDS]

Synonyms

Bismuth Carbonate Oxide;  (μ-Carbonato)dioxodibismuth;  1,3,5-Trioxo-2,4-Dioxa-1,5-dibismapentane;  Bismuth Oxide Carbonate ((BiO)2CO3);  Bismuth Oxycarbonate;  Bismuth Oxycarbonate (Bi2O2CO3);  Bismuth Subcarbonate;  [Carbonylbis(oxy)]bis[oxobismuthine;  Bi

Origin of Product

United States

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Bismuth subcarbonate
Reactant of Route 2
Bismuth subcarbonate
Reactant of Route 3
Bismuth subcarbonate

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